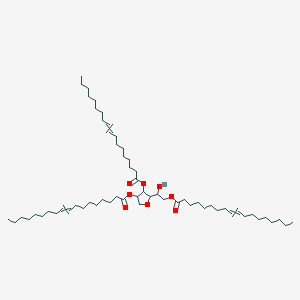
1,4-Anhydro-2,3,6-tri-O-octadec-9-enoylhexitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Anhydro-2,3,6-tri-O-octadec-9-enoylhexitol is a complex organic compound with the molecular formula C60H108O8 It is a derivative of hexitol, where three hydroxyl groups are esterified with octadec-9-enoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2,3,6-tri-O-octadec-9-enoylhexitol typically involves the esterification of hexitol with octadec-9-enoic acid. The reaction is carried out under controlled conditions to ensure the selective esterification of the hydroxyl groups at positions 2, 3, and 6. Common reagents used in this process include:
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Reaction Conditions: The reaction is usually performed at elevated temperatures (around 60-80°C) and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Anhydro-2,3,6-tri-O-octadec-9-enoylhexitol undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadec-9-enoyl groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,4-Anhydro-2,3,6-tri-O-octadec-9-enoylhexitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Anhydro-2,3,6-tri-O-octadec-9-enoylhexitol involves its interaction with specific molecular targets and pathways. The ester groups and double bonds in the compound allow it to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Anhydro-3,5,6-tri-O-octadec-9-enoyl-D-altritol
- Anhydro-D-glucitol trioleate
- Sorbitan trioleate
Uniqueness
1,4-Anhydro-2,3,6-tri-O-octadec-9-enoylhexitol is unique due to its specific esterification pattern and the presence of three octadec-9-enoyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C60H108O8 |
|---|---|
Molekulargewicht |
957.5 g/mol |
IUPAC-Name |
[2-[3,4-di(octadec-9-enoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadec-9-enoate |
InChI |
InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-52-54(61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-66-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3 |
InChI-Schlüssel |
ZBNRGEMZNWHCGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)](/img/structure/B14771889.png)
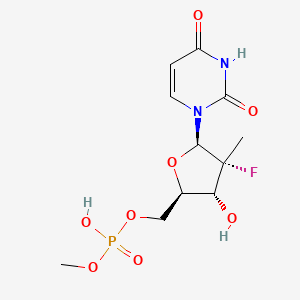
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14771907.png)
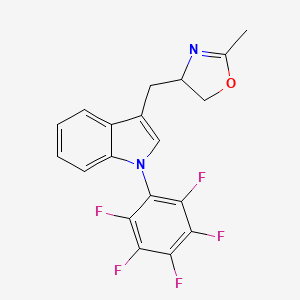

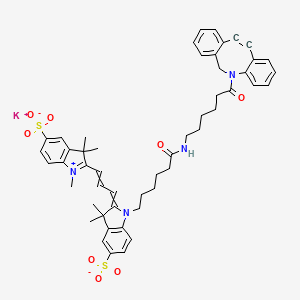
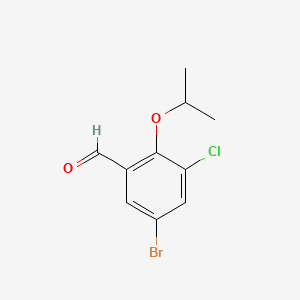
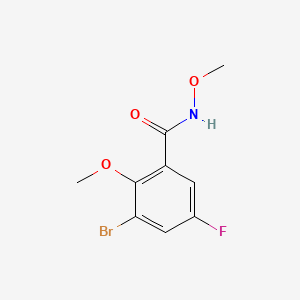
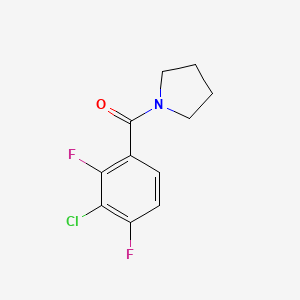
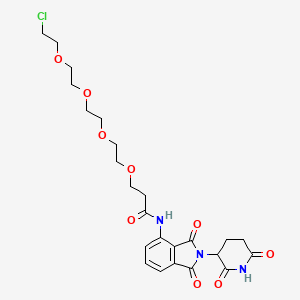
![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B14771953.png)

![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)
